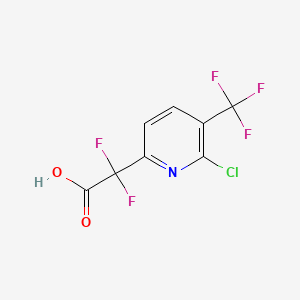
Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group is then introduced through a hydroxylation reaction, and the esterification is carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amine.
Applications De Recherche Scientifique
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate involves its functional groups:
Boc-Protected Amine: The Boc group can be removed under acidic conditions to reveal a free amine, which can then participate in various biochemical reactions.
Hydroxyl Group: Can form hydrogen bonds and participate in oxidation-reduction reactions.
Ester Group: Can be hydrolyzed to form a carboxylic acid and an alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)-2-hydroxybenzoate: Contains an additional propoxy group.
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate is unique due to its combination of a Boc-protected amine, a hydroxyl group, and a benzoate ester, which provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
methyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(16)18-4)6-10(15)7-9/h5-7,15H,1-4H3,(H,14,17) |
Clé InChI |
BTCBPJXBHNJYAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)


![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)




![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)




